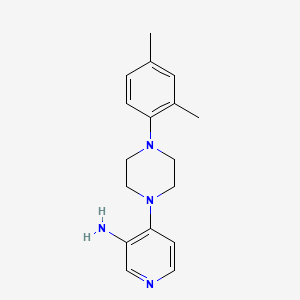
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines with a wide range of applications in medicinal chemistry, particularly as anthelmintics and psychoactive drugs. This specific compound features a pyridyl group and a xylyl group, which may impart unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives typically involves the reaction of piperazine with various substituted aromatic compounds. For this specific compound, a possible synthetic route could involve:
Starting Materials: Piperazine, 3-amino-4-pyridine, and 2,4-dimethylbenzyl chloride.
Reaction Conditions: The reaction might be carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as potassium carbonate or sodium hydride might be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for piperazine derivatives often involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The pyridyl group can be reduced to form piperidine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro-piperazine derivatives, while reduction could produce piperidine derivatives.
Aplicaciones Científicas De Investigación
Piperazine derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in organic synthesis.
Biology: Studied for their potential as enzyme inhibitors or receptor ligands.
Medicine: Investigated for their potential as therapeutic agents for various diseases, including parasitic infections and neurological disorders.
Industry: Used in the production of polymers, resins, and other materials.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- would depend on its specific biological target. Generally, piperazine derivatives can interact with neurotransmitter receptors, ion channels, or enzymes, modulating their activity and leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic.
1-(3-chlorophenyl)piperazine: A psychoactive compound with serotonin receptor activity.
4-methylpiperazine: Used in the synthesis of pharmaceuticals.
Uniqueness
Piperazine, 1-(3-amino-4-pyridyl)-4-(2,4-xylyl)- is unique due to the presence of both a pyridyl and a xylyl group, which may confer distinct chemical and biological properties compared to other piperazine derivatives.
Propiedades
Número CAS |
78069-85-9 |
|---|---|
Fórmula molecular |
C17H22N4 |
Peso molecular |
282.4 g/mol |
Nombre IUPAC |
4-[4-(2,4-dimethylphenyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C17H22N4/c1-13-3-4-16(14(2)11-13)20-7-9-21(10-8-20)17-5-6-19-12-15(17)18/h3-6,11-12H,7-10,18H2,1-2H3 |
Clave InChI |
VEKLMSGGJXMMLB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)N2CCN(CC2)C3=C(C=NC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


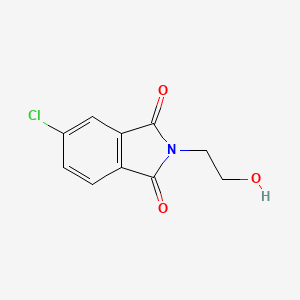


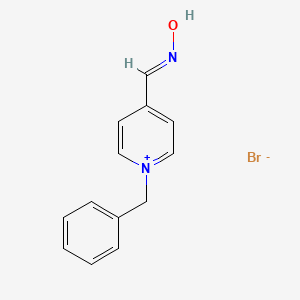

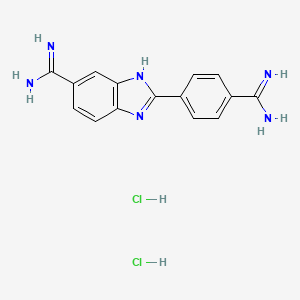
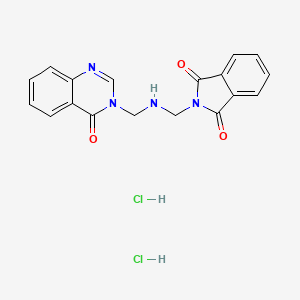
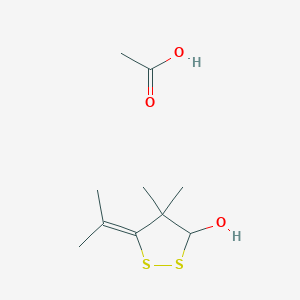
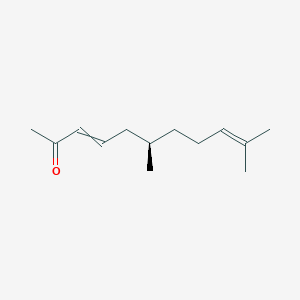
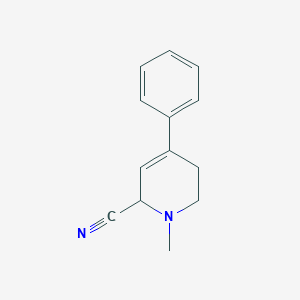
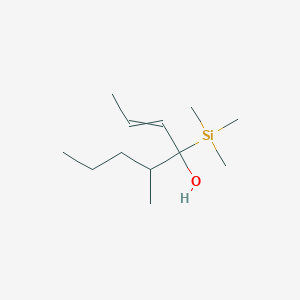
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


